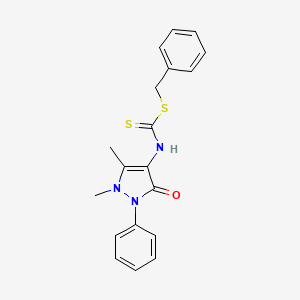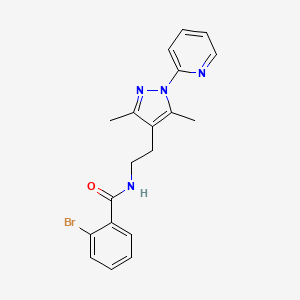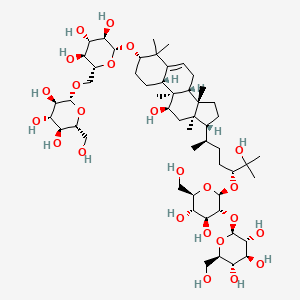
benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate is a chemical compound that has been synthesized and characterized in various studies . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The resultant compound was characterized by single crystal XRD analysis .Molecular Structure Analysis
The molecular structure of this compound was characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly include H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-aminoantipyrine and benzoylisothiocynate . The compound was characterized by single crystal XRD analysis .Applications De Recherche Scientifique
Structural and Molecular Interactions
- Research has explored the structural and intermolecular interactions of antipyrine-like derivatives, including benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations revealed insights into molecular structures and bonding energies, contributing to the understanding of molecular architecture and interaction frameworks (Saeed et al., 2020).
Antibacterial Properties
- Certain Schiff bases containing the this compound moiety have demonstrated moderate to strong antibacterial activity. Studies evaluating their effectiveness against various bacterial strains like Escherichia coli and Staphylococcus aureus have shown promising results, suggesting potential applications in the development of new antibacterial agents (Asiri & Khan, 2010).
Synthetic Applications and Characterization
- The compound has been a focus in the synthesis of novel chemical entities. Research on synthesizing and characterizing various derivatives has provided valuable insights into the potential applications of these compounds in different fields, including medicinal chemistry and material science (Mnguni & Lemmerer, 2015).
Anticancer Potential
- Some derivatives of this compound have been investigated for their potential anticancer properties. Studies focused on breast cancer cell lines revealed certain compounds with notable inhibitory effects, suggesting a possible avenue for developing new anticancer therapies (Ghorab, El-Gazzar, & Alsaid, 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is Ampicillin-CTX-M-15 . This target is a protein that plays a crucial role in bacterial resistance to antibiotics, making it a significant target for new antibacterial agents .
Mode of Action
The compound interacts with its target through a binding interaction . The binding score, which indicates the strength of this interaction, is -5.26 kcal/mol , suggesting a good binding interaction . This interaction can inhibit the function of the target protein, thereby exerting its antibacterial effects .
Biochemical Pathways
Given its target and mode of action, it likely interferes with the bacterial resistance mechanisms, potentially rendering bacteria more susceptible to antibiotics .
Pharmacokinetics
The compound’s stability up to120 °C suggests it may have good thermal stability, which could influence its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the target protein, which can disrupt bacterial resistance mechanisms . This disruption can potentially enhance the effectiveness of antibiotics against resistant bacteria .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its thermal stability suggests it may remain active under a range of temperatures . .
Propriétés
IUPAC Name |
benzyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-17(20-19(24)25-13-15-9-5-3-6-10-15)18(23)22(21(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPDUVSRPQFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)


![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)
![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)
![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2825501.png)